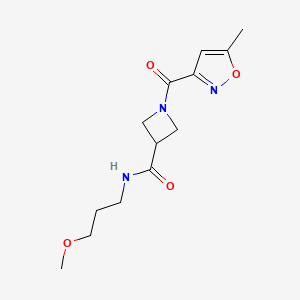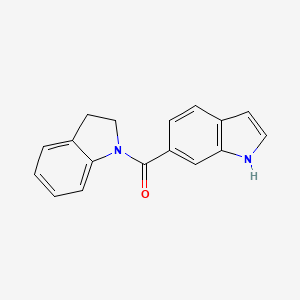![molecular formula C14H14N4O2S B6502533 1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide CAS No. 1421491-52-2](/img/structure/B6502533.png)
1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a thiazole ring, and an azetidine ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multistep reactions involving the formation of the various rings and the attachment of the functional groups . The synthesis often involves reactions such as condensation, substitution, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine, thiazole, and azetidine rings, along with the acetyl and carboxamide functional groups . The presence of these groups can influence the compound’s reactivity and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the various rings and functional groups can allow for a variety of reactions to occur, such as substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents . The compound’s reactivity would also be influenced by the presence of the various rings and functional groups .作用機序
Target of Action
Compounds containing similar structures, such as imidazole and thiazole, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds with similar structures often interact with their targets through hydrogen bonding, electrostatic interactions, and other non-covalent interactions . These interactions can lead to changes in the target’s function, which can result in various biological effects .
Biochemical Pathways
For example, imidazole-containing compounds have been reported to affect pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Pharmacokinetics
Compounds with similar structures, such as imidazole, are known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can also be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
For example, they can inhibit the growth of bacteria, mycobacteria, tumors, and fungi, reduce inflammation and fever, prevent oxidative damage, kill amoebae and helminths, and prevent ulcer formation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets . .
Safety and Hazards
将来の方向性
The future research directions for this compound could involve further exploring its synthesis and potential biological activities. This could include optimizing the synthesis process, testing the compound against various biological targets, and investigating its potential use in the treatment of various diseases .
特性
IUPAC Name |
1-acetyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-9(19)18-6-11(7-18)13(20)17-14-16-12(8-21-14)10-3-2-4-15-5-10/h2-5,8,11H,6-7H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMUZJBUJKVXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]formamido}acetate](/img/structure/B6502456.png)
![(2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502459.png)
![(2Z)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502463.png)
![(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6502470.png)
![(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B6502473.png)
![2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-propylacetamide](/img/structure/B6502482.png)
![(2Z)-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502484.png)
![7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B6502491.png)
![1-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide](/img/structure/B6502507.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6502513.png)
![3-(3,4-dimethoxyphenyl)-7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6502529.png)

![(2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B6502556.png)